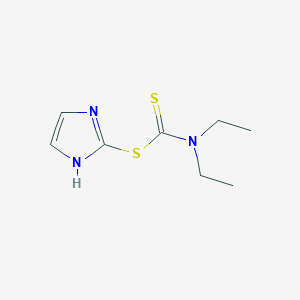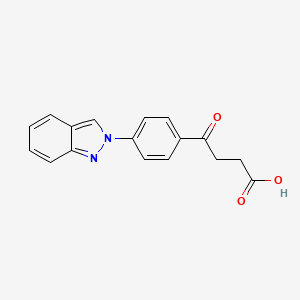
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid is a heterocyclic compound that contains an indazole moiety. Indazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid typically involves the formation of the indazole ring followed by the attachment of the benzenebutanoic acid moiety. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce byproducts. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the carbonyl group in the benzenebutanoic acid moiety can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Indazole N-oxides.
Reduction: Alcohol derivatives of benzenebutanoic acid.
Substitution: Substituted indazole and benzenebutanoic acid derivatives.
Scientific Research Applications
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid involves its interaction with various molecular targets. The indazole moiety can inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in inflammatory and respiratory diseases . The compound may also interact with bacterial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-indazole: Known for its antimicrobial activity.
2-(2H-Indazol-2-yl)benzonitrile: Exhibits antiprotozoal activity.
2,3-Diphenyl-2H-indazole: Shows growth inhibition against Candida species.
Uniqueness
4-(2H-Indazol-2-yl)-gamma-oxobenzenebutanoic acid is unique due to its combination of the indazole ring with the benzenebutanoic acid moiety, which may enhance its biological activity and therapeutic potential compared to other indazole derivatives.
Properties
CAS No. |
81265-59-0 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
4-(4-indazol-2-ylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H14N2O3/c20-16(9-10-17(21)22)12-5-7-14(8-6-12)19-11-13-3-1-2-4-15(13)18-19/h1-8,11H,9-10H2,(H,21,22) |
InChI Key |
QFQYOGZRSSOJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



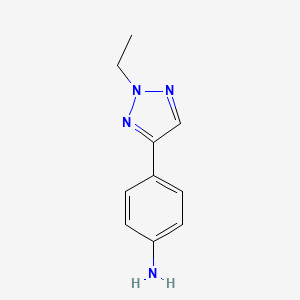
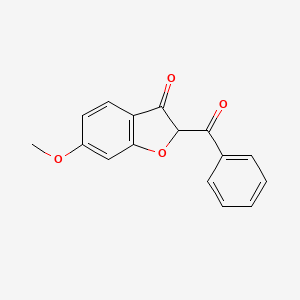

![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)
![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
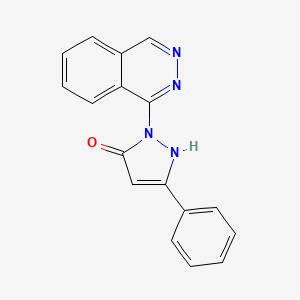
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)
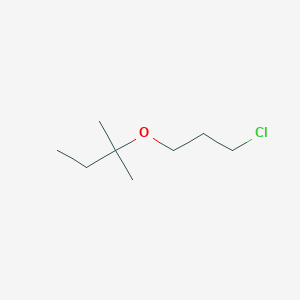
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
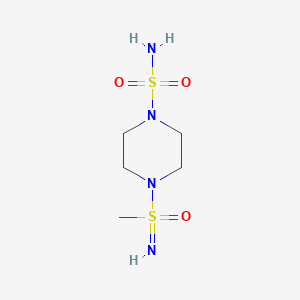
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
